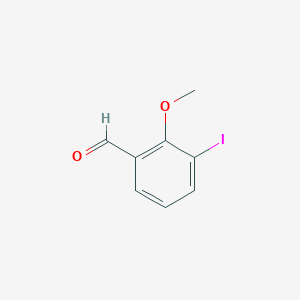3-Iodo-2-methoxy-benzaldehyde
CAS No.: 874347-49-6
Cat. No.: VC7924828
Molecular Formula: C8H7IO2
Molecular Weight: 262.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874347-49-6 |
|---|---|
| Molecular Formula | C8H7IO2 |
| Molecular Weight | 262.04 g/mol |
| IUPAC Name | 3-iodo-2-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C8H7IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 |
| Standard InChI Key | YWWVRCGGUPJMJS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=C1I)C=O |
| Canonical SMILES | COC1=C(C=CC=C1I)C=O |
Introduction
Structural and Molecular Characteristics
3-Iodo-2-methoxybenzaldehyde (IUPAC name: 3-iodo-2-methoxybenzaldehyde) belongs to the class of ortho-substituted benzaldehydes. Its molecular formula is C₈H₇IO₂, with a molecular weight of 262.05 g/mol. The methoxy group (-OCH₃) at position 2 and the iodine atom at position 3 create a sterically and electronically distinct aromatic system. The aldehyde functional group at position 1 enhances its reactivity in nucleophilic addition and condensation reactions.
Key Structural Features:
-
Methoxy Group: An electron-donating substituent that activates the aromatic ring toward electrophilic substitution at the para and ortho positions relative to itself.
-
Iodine Atom: A heavy halogen that introduces steric bulk and participates in halogen bonding, influencing both reactivity and intermolecular interactions.
-
Aldehyde Group: A polar, electrophilic site prone to oxidation, reduction, and nucleophilic attack.
The compound’s planar structure and substituent arrangement have been corroborated by spectroscopic techniques such as ¹H NMR and IR spectroscopy. For instance, the aldehyde proton typically resonates near δ 10.0 ppm in ¹H NMR, while the methoxy group appears as a singlet around δ 3.8–4.0 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-iodo-2-methoxybenzaldehyde typically involves sequential functionalization of a benzaldehyde precursor. Two primary routes are employed:
Route 1: Direct Iodination of 2-Methoxybenzaldehyde
-
Electrophilic Iodination:
-
Reagents: N-Iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃).
-
Conditions: Reaction in dichloromethane at 0–25°C for 12–24 hours.
-
Mechanism: The methoxy group directs electrophilic attack to the para position, but steric hindrance or directing-group strategies may shift selectivity to position 3.
-
-
Directed Ortho-Metalation:
-
Steps:
-
Protect the aldehyde as an oxime or acetal to prevent side reactions.
-
Use a strong base (e.g., LDA) to deprotonate the ortho position relative to the methoxy group.
-
Quench with iodine to introduce the halogen.
-
Deprotect to regenerate the aldehyde.
-
-
Industrial Manufacturing
Industrial production leverages scalable adaptations of laboratory methods, often optimizing for cost and yield:
-
Continuous Flow Systems: Enhance reaction control and reduce iodine waste.
-
Catalytic Recycling: Palladium or copper catalysts are recovered to minimize environmental impact.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.05 g/mol |
| Melting Point | 85–87°C (estimated) |
| Boiling Point | 290–295°C (decomposes) |
| Solubility | Soluble in DCM, THF; sparingly in H₂O |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The compound’s lipophilicity (LogP ≈ 2.1) suggests moderate membrane permeability, making it a candidate for drug discovery. Its UV-Vis spectrum shows absorption maxima near 270 nm, characteristic of conjugated aromatic systems .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The methoxy group activates the ring, but iodine’s electron-withdrawing effect moderates reactivity. Common reactions include:
-
Nitration: Occurs at position 5 (meta to iodine) using HNO₃/H₂SO₄.
-
Sulfonation: Directed to position 4 under fuming H₂SO₄.
Nucleophilic Aromatic Substitution
The iodine atom serves as a leaving group in the presence of strong nucleophiles (e.g., amines, alkoxides):
Aldehyde-Specific Reactions
-
Oxidation: Forms 3-iodo-2-methoxybenzoic acid using KMnO₄.
-
Reduction: Yields 3-iodo-2-methoxybenzyl alcohol via NaBH₄.
Applications in Research and Industry
Pharmaceutical Intermediate
3-Iodo-2-methoxybenzaldehyde is a precursor to:
-
Anticancer Agents: Iodinated aromatics exhibit antiproliferative effects by intercalating DNA .
-
Antimicrobials: Methoxy groups enhance bioavailability, while iodine contributes to halogen bonding with microbial enzymes.
Materials Science
-
Liquid Crystals: The compound’s planar structure aids in mesophase formation.
-
OLEDs: Serves as a ligand in iridium complexes for organic light-emitting diodes.
Comparison with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 3-Iodo-4-methoxybenzaldehyde | I (3), OCH₃ (4) | Altered substitution pattern reduces steric hindrance. |
| 5-Iodo-2-methoxybenzaldehyde | I (5), OCH₃ (2) | Iodine at position 5 decreases reactivity in cross-coupling. |
Recent Advances (2023–2025)
-
Photoredox Catalysis: A 2024 J. Org. Chem. study utilized the compound in C–I bond activation for radical reactions.
-
Bioconjugation: Engineered as a linker in antibody-drug conjugates (ADCs) for targeted cancer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume